2-(2-fluorophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route may include the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.
Alkyne Formation:
Final Coupling: The reaction of the intermediate with 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-ylamine to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the alkyne to an alkene or alkane.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
- 2-(2-bromophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
- 2-(2-iodophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide distinguishes it from its analogs with other halogens. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it unique among similar compounds.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO3/c20-16-8-1-2-9-17(16)27-13-18(25)24-10-3-4-11-26-15-7-5-6-14(12-15)19(21,22)23/h1-2,5-9,12H,10-11,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNANCDVFCXTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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